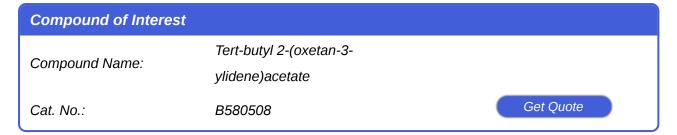


Tert-butyl 2-(oxetan-3-ylidene)acetate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to tert-Butyl 2-(oxetan-3-ylidene)acetate

This technical guide provides a comprehensive overview of **tert-butyl 2-(oxetan-3-ylidene)acetate**, a valuable building block in organic synthesis and drug discovery. The document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical transformations, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, and it is also known by several synonyms in commercial and research contexts.

- IUPAC Name: tert-butyl 2-(oxetan-3-ylidene)acetate[1]
- Synonyms: 2-(Oxetan-3-ylidene)acetic acid tert-butyl ester[1], tert-Butyl 3-oxetanylideneacetate[2]
- CAS Number: 1207175-03-8[1][3][4]

The structure features a strained four-membered oxetane ring, which imparts unique reactivity and conformational properties.[5][6] The exocyclic double bond is conjugated with the ester carbonyl group, making it an α,β -unsaturated ester. This functionality allows it to act as a



Michael acceptor, a key feature in its synthetic applications.[1] The tert-butyl ester group provides steric protection and can be selectively removed under acidic conditions.[1]

Physicochemical Properties

The fundamental physicochemical properties of **tert-butyl 2-(oxetan-3-ylidene)acetate** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	С9Н14О3	[3][7][8]
Molecular Weight	170.21 g/mol	[4][7]
Purity	≥97% (typical commercial grade)	[3]
Appearance	Not specified, likely a liquid or low-melting solid	-
Storage	Sealed in a dry environment, at 2-8°C	[7]

Synthesis Protocols

The primary route for synthesizing **tert-butyl 2-(oxetan-3-ylidene)acetate** is the olefination of oxetan-3-one. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and commonly employed method.

Horner-Wadsworth-Emmons (HWE) Reaction

This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone (oxetan-3-one) to form an alkene.[1] The HWE reaction is generally preferred over the Wittig reaction for synthesizing α,β -unsaturated esters due to the formation of a water-soluble phosphate byproduct, which simplifies purification.[1]

Experimental Protocol:



- Carbanion Generation: A suitable phosphonate reagent, such as tert-butyl 2-(diethylphosphoryl)acetate, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
- The solution is cooled to a low temperature (e.g., -78°C or 0°C) under an inert atmosphere (e.g., nitrogen or argon).
- A strong base (e.g., sodium hydride, lithium diisopropylamide) is added dropwise to deprotonate the phosphonate, generating the reactive carbanion.
- Olefination: A solution of oxetan-3-one in the same anhydrous solvent is added slowly to the carbanion solution.
- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
- Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield pure **tert-butyl 2-(oxetan-3-ylidene)acetate**.[1]



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Horner-Wadsworth-Emmons synthesis workflow.

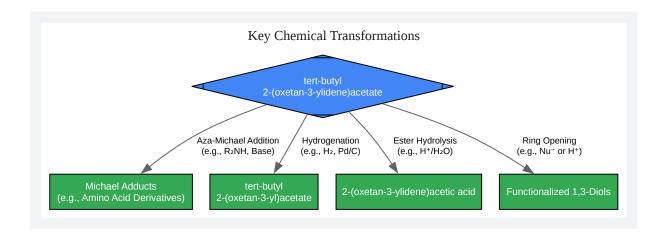
Chemical Reactivity and Synthetic Applications



tert-Butyl 2-(oxetan-3-ylidene)acetate is a versatile intermediate with multiple reactive sites that can be selectively manipulated for the synthesis of more complex molecules.[1]

Key Transformations:

- Michael Addition: As an α,β-unsaturated ester, the compound is an excellent Michael acceptor. The β-carbon of the exocyclic double bond is susceptible to attack by nucleophiles. This has been exploited in aza-Michael additions with various NH-heterocycles to synthesize novel amino acid derivatives and diverse scaffolds for drug discovery.[1]
- Double Bond Reduction: The alkene can be selectively reduced, for example, through
 catalytic hydrogenation, to produce the saturated analog, tert-butyl 2-(oxetan-3-yl)acetate.
 This transformation creates a new chiral center.[1]
- Ester Manipulation: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane). It can also be transesterified to other esters.[1]
- Oxetane Ring Opening: The strained four-membered ring can be opened by strong nucleophiles or under acidic conditions. This reaction yields functionalized 1,3-diol derivatives, providing a route to acyclic structures with defined stereochemistry.[1]



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Key synthetic transformations of the title compound.

Conclusion

tert-Butyl 2-(oxetan-3-ylidene)acetate is a multifunctional synthetic intermediate whose utility stems from the combined reactivity of its oxetane ring, α,β -unsaturated ester moiety, and cleavable tert-butyl group. Its synthesis via the Horner-Wadsworth-Emmons reaction is efficient and high-yielding. The diverse chemical transformations it can undergo make it a valuable building block for constructing complex heterocyclic systems and diverse molecular scaffolds, particularly in the field of medicinal chemistry and drug discovery.

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- To cite this document: BenchChem. [Tert-butyl 2-(oxetan-3-ylidene)acetate IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580508#tert-butyl-2-oxetan-3-ylidene-acetate-iupacname-and-synonyms]

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